3-(5-Methyl-2-nitrophenyl)isoxazol-5-amine
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Overview
Description
3-(5-Methyl-2-nitrophenyl)-1,2-oxazol-5-amine is a chemical compound with a complex structure that includes a nitrophenyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-2-nitrophenyl)-1,2-oxazol-5-amine typically involves multiple steps. One common method starts with the nitration of 5-methyl-2-nitrophenol, followed by the formation of the oxazole ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-2-nitrophenyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nitro group, potentially forming nitroso or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(5-methyl-2-aminophenyl)-1,2-oxazol-5-amine, while oxidation may produce 3-(5-methyl-2-nitrosophenyl)-1,2-oxazol-5-amine .
Scientific Research Applications
3-(5-Methyl-2-nitrophenyl)-1,2-oxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(5-methyl-2-nitrophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-nitrophenol: A precursor in the synthesis of 3-(5-methyl-2-nitrophenyl)-1,2-oxazol-5-amine.
3-Hydroxy-4-nitrotoluene: Another nitrophenol derivative with similar chemical properties.
6-Nitro-m-cresol: A compound with a nitro group and a methyl group on a phenol ring
Uniqueness
3-(5-Methyl-2-nitrophenyl)-1,2-oxazol-5-amine is unique due to its combination of a nitrophenyl group and an oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H9N3O3 |
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Molecular Weight |
219.20 g/mol |
IUPAC Name |
3-(5-methyl-2-nitrophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9N3O3/c1-6-2-3-9(13(14)15)7(4-6)8-5-10(11)16-12-8/h2-5H,11H2,1H3 |
InChI Key |
NAUQTNXCDKKNCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C2=NOC(=C2)N |
Origin of Product |
United States |
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